Product packaging for DBCO-PEG4-VC-PAB-MMAE(Cat. No.:)

DBCO-PEG4-VC-PAB-MMAE

Cat. No.: B12417280
M. Wt: 1658.0 g/mol
InChI Key: LJJUBMUNOGZMDD-UDEUCFDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Antibody-Drug Conjugates (ADCs) and Their Role in Precision Biotherapeutics

The journey of ADCs from a theoretical concept to a clinical reality has been marked by decades of scientific innovation. aacrjournals.org The initial idea in the early 1900s was to create a compound that could specifically target and eliminate pathogenic cells without harming the host. emerypharma.com The development of monoclonal antibodies (mAbs) in the 1970s provided the necessary targeting specificity to bring this concept closer to fruition. emerypharma.com

The first generation of ADCs, developed in the 1980s and 90s, faced significant challenges, including immunogenicity of murine antibodies, unstable linkers, and payloads with insufficient potency. aacrjournals.orgacs.orgnih.gov These early attempts, while not always clinically successful, provided invaluable lessons that guided subsequent research. nih.govcartherics.com The first FDA-approved ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg®), launched in 2000, represented a major milestone, although it was later temporarily withdrawn due to toxicity concerns, highlighting the need for further refinement. nih.govcartherics.com

The second generation of ADCs featured significant improvements, including the use of humanized or human monoclonal antibodies to reduce immunogenicity, more stable linkers, and highly potent cytotoxic agents. nih.gov These advancements led to the approval of successful ADCs like brentuximab vedotin (Adcetris®) and ado-trastuzumab emtansine (Kadcyla®), solidifying the role of ADCs in precision oncology. nih.govnih.govarsicanada.com

Today, we are in the era of third-generation and next-generation ADCs, characterized by site-specific conjugation technologies, innovative linker designs, and novel payloads with diverse mechanisms of action. news-medical.netsigmaaldrich.cn These modern ADCs offer greater homogeneity, improved stability, and the potential for enhanced therapeutic efficacy. sigmaaldrich.cnhub-xchange.com The evolution of ADCs showcases a continuous effort to optimize each component—the antibody, the linker, and the payload—to create more effective and safer cancer therapies. acs.orgrsc.org

Fundamental Design Principles of Multi-Component Bioconjugates

The efficacy and safety of an ADC are critically dependent on the careful design and interplay of its three core components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. rsc.orgtandfonline.com

The Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC. It is designed to bind with high specificity to a tumor-associated antigen that is abundantly expressed on the surface of cancer cells with limited expression on healthy cells. biointron.com The choice of the target antigen and the corresponding antibody is a crucial first step in ADC design. nih.gov The antibody's properties, such as its isotype (most commonly IgG1) and its ability to be internalized by the cancer cell, are also important considerations. nih.govsigmaaldrich.cn

The Cytotoxic Payload: The payload is the pharmacologically active component of the ADC, responsible for killing the cancer cell. nih.gov Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically as standalone drugs. adcreview.com Common classes of payloads include tubulin inhibitors (e.g., auristatins like MMAE, and maytansinoids) and DNA-damaging agents (e.g., calicheamicins and pyrrolobenzodiazepines). nih.govbiochempeg.com The choice of payload depends on factors such as its mechanism of action, potency, and chemical properties that allow for conjugation. nih.gov

The successful design of a multi-component bioconjugate requires a holistic approach, where each component is carefully selected and optimized to work in concert with the others to achieve the desired therapeutic outcome. rsc.org

Contextualizing DBCO-PEG4-Val-Cit-PAB-MMAE within Next-Generation Biotherapeutics

The chemical compound DBCO-PEG4-Val-Cit-PAB-MMAE represents a sophisticated drug-linker construct designed for the development of next-generation ADCs. axispharm.com It incorporates several advanced features that address the challenges faced by earlier generations of ADCs. An analysis of its individual components reveals its strategic design:

DBCO (Dibenzocyclooctyne): This is a key component for "click chemistry," specifically for a type of reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This technology allows for a highly specific and efficient, catalyst-free conjugation of the drug-linker to an antibody that has been engineered to contain an azide (B81097) group. biochempeg.com This site-specific conjugation results in a more homogeneous ADC product with a uniform drug-to-antibody ratio (DAR), which is a significant advantage over the random conjugation methods used in earlier ADCs. abzena.com

Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): This is a cleavable linker system. tcichemicals.com The dipeptide Valine-Citrulline (Val-Cit) is specifically designed to be cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells. tcichemicals.commedchemexpress.com This ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity. researchgate.net The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, after the cleavage of the Val-Cit peptide, undergoes a spontaneous chemical rearrangement to release the active drug. tcichemicals.commedchemexpress.com

MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent that functions as a tubulin inhibitor. wikipedia.orgcreative-biolabs.com By preventing the polymerization of tubulin, MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). wikipedia.orgnih.gov Due to its high toxicity, MMAE is not suitable as a standalone drug but is an ideal payload for targeted delivery via an ADC. adcreview.comwikipedia.org

Interactive Data Table: Components of DBCO-PEG4-Val-Cit-PAB-MMAE

ComponentTypePrimary Function
DBCO Conjugation MoietyEnables site-specific, catalyst-free "click chemistry" conjugation to an azide-modified antibody. medchemexpress.com
PEG4 SpacerIncreases hydrophilicity, improves solubility, and reduces aggregation. thermofisher.combiochempeg.com
Val-Cit Cleavable LinkerDipeptide sequence that is selectively cleaved by cathepsin B inside cancer cells. tcichemicals.commedchemexpress.com
PAB Self-immolative SpacerFacilitates the release of the active drug following cleavage of the Val-Cit linker. tcichemicals.com
MMAE Cytotoxic PayloadA potent tubulin inhibitor that induces cell cycle arrest and apoptosis in cancer cells. wikipedia.orgcreative-biolabs.comdimabio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H128N12O19 B12417280 DBCO-PEG4-VC-PAB-MMAE

Properties

Molecular Formula

C88H128N12O19

Molecular Weight

1658.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1

InChI Key

LJJUBMUNOGZMDD-UDEUCFDSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Synthetic Methodologies for Dbco Peg4 Val Cit Pab Mmae and Its Precursors

Strategies for Dibenzocyclooctyne (DBCO) Functionalization

Dibenzocyclooctyne (DBCO) is a highly valuable reagent in bioconjugation due to its ability to react with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. interchim.frglenresearch.comcd-bioparticles.com This bioorthogonal reaction is characterized by high efficiency, rapid kinetics, and the ability to proceed in aqueous environments under mild conditions, making it ideal for modifying sensitive biomolecules. glenresearch.comcd-bioparticles.com

The core DBCO structure is synthesized through multi-step organic chemistry routes. researchgate.net Once the strained cyclooctyne (B158145) ring is formed, it must be derivatized with a reactive handle to allow for its attachment to other molecules, such as the PEG linker. A common strategy is to functionalize the DBCO core with an N-hydroxysuccinimide (NHS) ester. interchim.fr The DBCO-NHS ester is a moisture-sensitive reagent that reacts efficiently with primary amines (like those found on a modified PEG linker) in non-amine-containing buffers, typically at a pH of 7-9, to form a stable amide bond. interchim.frrsc.org

Alternatively, DBCO can be functionalized with other groups to enable different conjugation strategies. These derivatives are crucial for creating a versatile toolkit for bioconjugation.

DBCO DerivativeReactive PartnerResulting Bond
DBCO-NHS EsterPrimary Amine (-NH₂)Amide
DBCO-AmineNHS Ester or Carboxylic AcidAmide
DBCO-MaleimideSulfhydryl/Thiol (-SH)Thioether
DBCO-AcidPrimary Amine (-NH₂)Amide

This table illustrates common DBCO derivatives and their corresponding reactive partners used in bioconjugation.

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org During the synthesis and functionalization of the DBCO ring, controlling regioselectivity is critical to ensure that the reactive handle is installed at a specific, desired position. This prevents the formation of a mixture of isomers, which would complicate purification and lead to a heterogeneous final product. wikipedia.org

Orthogonality is a key principle in the synthesis of complex molecules like DBCO-PEG4-Val-Cit-PAB-MMAE. The reactivity of the DBCO group (alkyne) towards azides is bioorthogonal, meaning it does not cross-react with other functional groups typically found in biological systems or used in other conjugation steps, such as the amine-NHS ester reaction. interchim.fr This allows for a sequential and controlled assembly process. For instance, a DBCO-PEG4-amine can be reacted with an NHS-ester-activated component without disturbing the alkyne ring, which remains available for a subsequent copper-free click reaction. nih.gov

Polyethylene (B3416737) Glycol (PEG) Linker Incorporation Techniques

Polyethylene glycol (PEG) linkers are incorporated into complex bioconjugates to enhance their physicochemical properties. PEGylation, the process of attaching PEG chains, can significantly improve the solubility and stability of hydrophobic molecules. nih.govaxispharm.com It can also increase the hydrodynamic radius of a molecule, which can prolong its circulation time in vivo and shield it from enzymatic degradation or immune recognition. broadpharm.comnih.gov

For applications requiring high precision, monodisperse or "discrete" PEG (dPEG®) linkers are used. broadpharm.com Unlike polydisperse PEG, which is a mixture of chains of varying lengths, a discrete PEG linker like PEG4 has a precisely defined structure with exactly four ethylene (B1197577) glycol units. The synthesis of these linkers is achieved through a sequential, stepwise process, which ensures a homogenous final product with a specific molecular weight. nih.gov These discrete linkers are often synthesized with different functional groups at each end (heterobifunctional), such as an amine at one terminus and a carboxylic acid at the other, to facilitate directional, step-wise conjugation to other components of the target molecule. biochempeg.com

In a multi-component system like an antibody-drug conjugate (ADC), the PEG linker serves several critical functions. The inclusion of a hydrophilic PEG4 spacer helps to counteract the hydrophobicity of the DBCO moiety and the cytotoxic drug payload, reducing the potential for aggregation, which can be a significant issue with ADCs carrying hydrophobic drugs. nih.govresearchgate.net Studies have shown a strong correlation between ADC hydrophobicity and the rate of non-specific uptake and toxicity; increasing hydrophilicity through PEGylation can lead to better-tolerated therapeutics. nih.gov The length of the PEG chain is a key parameter; shorter chains like PEG4 provide a balance of improved solubility and flexibility without being excessively bulky, which could otherwise hinder the molecule's ability to interact with its target. nih.govprecisepeg.com

PropertyEffect of PEG4 Linker
Solubility Increases solubility of the overall conjugate in aqueous media. axispharm.com
Aggregation Reduces aggregation caused by hydrophobic components. nih.goviris-biotech.de
Flexibility Provides spatial separation between the conjugated molecules. precisepeg.com
Immunogenicity Can help mask the conjugate from the immune system. axispharm.combroadpharm.com
Pharmacokinetics Can improve circulation half-life and biodistribution. nih.gov

This table summarizes the key benefits of incorporating a PEG4 linker into a complex bioconjugate.

Dipeptide Linker (Val-Cit) Synthesis and Functionalization

The valine-citrulline (Val-Cit) dipeptide is a well-established enzymatically cleavable linker used in ADCs. broadpharm.comproteogenix.science Its design allows for high stability in systemic circulation while enabling specific cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. acs.orgtcichemicals.com

The synthesis of the Val-Cit linker, often as part of a larger Val-Cit-PAB (p-aminobenzylcarbamate) construct, requires careful control of stereochemistry. The process typically involves standard peptide coupling techniques. A common route involves coupling N-terminally protected valine (e.g., Fmoc-Val) to citrulline. nih.gov One of the significant challenges in this synthesis is the potential for racemization at the citrulline stereogenic center. nih.gov To address this, modified synthetic routes have been developed that incorporate the PAB spacer via HATU coupling followed by dipeptide formation, a method that has been shown to be high-yielding and avoids undesirable epimerization. nih.gov

Following the dipeptide formation, the C-terminus is functionalized with the PAB group. Upon enzymatic cleavage of the amide bond between citrulline and the PAB moiety inside a target cell, the PAB undergoes a spontaneous 1,6-elimination reaction, which releases the attached drug (MMAE) in its unmodified, active form. iris-biotech.de This self-immolative mechanism is a critical feature of the linker's design. iris-biotech.de The entire linker-drug cassette (Val-Cit-PAB-MMAE) is typically synthesized before being conjugated to the PEGylated DBCO component. acs.orgmedchemexpress.com

Solid-Phase Peptide Synthesis (SPPS) for Val-Cit Linker Elaboration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptide chains, such as the Val-Cit dipeptide linker, in a controlled and efficient manner. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This methodology simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.

The elaboration of the Val-Cit linker typically employs the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The synthesis begins by anchoring the C-terminal amino acid, L-citrulline, to the resin. A common approach involves the amide bond formation between Fmoc-protected L-citrulline and p-aminobenzyl alcohol (PABOH), which serves as a precursor to the self-immolative spacer. This coupling is often mediated by reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Following the coupling of the first amino acid, the N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose a free amine. The subsequent amino acid, Fmoc-protected L-valine (Fmoc-Val), is then introduced. The coupling of Fmoc-Val to the newly exposed amine of the citrulline residue is achieved using a coupling agent. While traditional methods have used reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), these have sometimes been associated with side-product formation and lower yields. An improved methodology utilizes pre-activated esters, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), which react efficiently with the citrulline amine to form the dipeptide Fmoc-Val-Cit-PABOH in high yield and diastereomeric purity.

StepReagent/ConditionPurposeTypical YieldReference
1. Cit-PABOH Formation Fmoc-L-Citrulline, p-aminobenzyl alcohol, HATUCouples the first amino acid to the spacer precursor.60-80%
2. Fmoc Deprotection Triethylamine or Piperidine in DMFRemoves the N-terminal protecting group from citrulline.Quantitative
3. Dipeptide Formation Fmoc-Val-OSuCouples the second amino acid (valine) to form the dipeptide.85-95%
4. Final Deprotection Diethylamine in DMFRemoves the final Fmoc group to yield Val-Cit-PABOH.Quantitative

Incorporation of Protease-Cleavable Motifs into Linker Design

The Val-Cit dipeptide sequence is a critical design element, serving as a protease-cleavable motif within the linker. This feature ensures that the potent cytotoxic payload, MMAE, remains attached to the antibody and inactive while in systemic circulation, but is efficiently released upon internalization into target cancer cells. The cleavage of such linkers relies on the action of lysosomal proteases, like cathepsin B, which are often overexpressed in the tumor microenvironment.

The Val-Cit linker has demonstrated high stability in human plasma combined with rapid and efficient cleavage by cathepsin B. The enzymatic action occurs at the amide bond between the C-terminal citrulline residue and the p-aminobenzyl (PAB) group. This cleavage is the initiating trigger for the subsequent release of the payload.

Research has compared various dipeptide sequences to optimize cleavage efficiency and stability. For instance, while the Val-Ala motif is also cleaved by cathepsin B, it occurs at approximately half the rate of the Val-Cit linker. However, Val-Ala exhibits lower hydrophobicity, which can be advantageous in preventing aggregation of the ADC. The choice of dipeptide motif is therefore a key consideration in fine-tuning the pharmacokinetic properties of the ADC.

Dipeptide MotifKey FeaturesCleavage EnzymeReference
Val-Cit High serum stability, efficient cleavage.Cathepsin B
Val-Ala Lower hydrophobicity, cleaved at a slower rate than Val-Cit.Cathepsin B
Phe-Lys Rapidly cleaved, lower plasma stability.Cathepsin B

It is noteworthy that while designed for cleavage by lysosomal proteases, some peptide linkers have shown susceptibility to other enzymes. For example, the Val-Cit linker can be cleaved by human neutrophil elastase and carboxylesterase 1C (Ces1C) in rodent plasma, a factor that must be considered during preclinical evaluation.

p-Aminobenzyl (PAB) Self-Immolative Spacer Synthesis

The p-aminobenzyl (PAB) group functions as a "self-immolative" spacer. It is a stable connector that, upon a specific triggering event—in this case, the enzymatic cleavage of the Val-Cit linker—undergoes a spontaneous electronic cascade to release the conjugated drug.

Synthetic Routes to PAB Derivatives for Controlled Drug Release

The core structure, p-aminobenzyl alcohol (PABOH), is an important synthetic intermediate. It can be prepared from commercially available starting materials such as p-nitrobenzyl alcohol. A common synthetic route involves the reduction of the nitro group. For example, treating p-nitrobenzyl alcohol with hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst affords p-aminobenzyl alcohol in high yield. Other methods include reduction with NaBH4.

For its incorporation into ADC linkers, PABOH is often derivatized to facilitate conjugation with both the peptide linker and the drug payload. A widely used derivative is the p-aminobenzyl carbamate (B1207046) (PABC). The synthesis of the PABC moiety involves activating the alcohol group of PABOH. For instance, the C-terminal p-aminobenzyl alcohol of the dipeptide linker (e.g., Val-Cit-PABOH) can be activated with p-nitrophenyl chloroformate. This creates a reactive p-nitrophenyl carbonate intermediate that readily conjugates with the primary or secondary amine of a payload molecule, such as MMAE, to form the stable carbamate linkage.

Other PAB derivatives have been developed to connect different types of functional groups on payloads:

p-Aminobenzyl Ether (PABE): Used for conjugating phenolic drugs.

p-Aminobenzyl Carbonate: A variation of PABC used for conjugating alcohol-containing payloads.

Mechanistic Considerations in PAB-Mediated Drug Uncaging

The drug release or "uncaging" from a PAB-based spacer is a well-defined process of spontaneous fragmentation. The mechanism is initiated by the selective cleavage of the amide bond linking the Val-Cit dipeptide to the PAB spacer's aniline (B41778) nitrogen by lysosomal proteases.

This enzymatic cleavage unmasks the free aniline, triggering a rapid, thermodynamically driven 1,6-elimination reaction. The lone pair of electrons on the newly formed aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the bond at the benzylic position and the formation of an unstable intermediate, aza-quinone methide. This intermediate subsequently decomposes, releasing the payload (MMAE) in its original, unmodified, and active form. This "traceless" release is a significant advantage of the PAB self-immolative system.

Monomethyl Auristatin E (MMAE) Analog Derivatization for Linker Attachment

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antimitotic agent that inhibits tubulin polymerization. Because it is entirely synthetic, its structure can be modified to incorporate functional groups for covalent attachment to linkers without a substantial loss of cytotoxic activity upon its release.

Chemical Modification of MMAE for Conjugation via Amide Linkage

The primary site for linker attachment on MMAE is its N-terminal secondary amine. The conjugation strategy for creating the Val-Cit-PAB-MMAE construct involves forming a carbamate bond between the PAB spacer and this N-terminal amine.

The synthesis of the drug-linker construct is typically achieved by reacting the free MMAE payload with a pre-assembled, activated linker component, such as Fmoc-Val-Cit-PABC-PNP (p-nitrophenyl carbonate). The amine of MMAE acts as a nucleophile, displacing the p-nitrophenol leaving group to form the stable carbamate linkage. This reaction yields the fully assembled linker-payload conjugate, Fmoc-Val-Cit-PAB-MMAE. The final Fmoc group can then be removed to allow for further modification, or a different functional group (like DBCO) can be incorporated at the other end of the linker for subsequent conjugation to an antibody.

This derivatization strategy ensures that the MMAE is securely attached through a stable bond during circulation but is released efficiently in its free, active form inside the target cell following the enzymatic cleavage and self-immolation sequence.

Conjugation Strategies for Constructing DBCO-PEG4-Val-Cit-PAB-MMAE

The DBCO-PEG4-Val-Cit-PAB-MMAE compound is designed for efficient and site-specific attachment to a targeting moiety, typically a monoclonal antibody (mAb) that has been functionalized with an azide (B81097) group. broadpharm.com The primary conjugation strategy relies on the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comnih.gov

This strategy is highly favored for several reasons:

Bioorthogonality: The reaction between the dibenzocyclooctyne (DBCO) group and an azide is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with or being affected by biological functional groups present on the antibody. nih.gov

High Efficiency and Kinetics: SPAAC, also known as "copper-free click chemistry," exhibits rapid reaction kinetics, allowing for the efficient formation of a stable triazole linkage between the drug-linker and the antibody in a relatively short time and often with only a small excess of the linker-payload reagent. nih.gov

Site-Specificity: This method allows for precise control over the location of conjugation on the antibody. By introducing azide groups at specific sites on the mAb through metabolic or enzymatic glycoengineering or by reacting specific amino acid residues, the drug-linker can be attached with a defined stoichiometry, leading to a homogeneous ADC product with a consistent drug-to-antibody ratio (DAR). tandfonline.com

Stepwise Synthesis of the Linker-Payload Module

The synthesis of the complete DBCO-PEG4-Val-Cit-PAB-MMAE module is a multi-step process that involves the sequential assembly of its constituent parts. The general approach is to first construct the core linker-payload unit (Val-Cit-PAB-MMAE) and then attach the DBCO-PEG4 moiety. rsc.org

A representative synthetic sequence is as follows:

Dipeptide Formation: The synthesis typically begins with the formation of the valine-citrulline (Val-Cit) dipeptide. This protease-cleavable sequence is crucial for the intracellular release of the drug. nih.govnih.gov To avoid racemization, particularly at the citrulline stereocenter, specific coupling strategies are employed. One improved method involves incorporating the p-aminobenzyl alcohol (PAB) spacer onto L-Citrulline first, followed by dipeptide formation with valine, a route that has been shown to yield the desired product with high diastereoselectivity. nih.gov

Attachment of the Self-Immolative Spacer: The PAB group serves as a self-immolative spacer. Once the Val-Cit linker is cleaved by intracellular proteases like Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination, ensuring the release of the unmodified MMAE payload. nih.gov The PAB unit is typically introduced with its alcohol group protected or in a form that can be later converted to a reactive site for drug attachment, such as a p-nitrophenyl carbonate.

Payload Conjugation: MMAE is then coupled to the Val-Cit-PAB linker. This is an amide bond-forming reaction, often facilitated by activating the carboxylic acid of the linker or a derivative thereof, which then reacts with the N-terminal amine of MMAE. rsc.org As mentioned in section 2.5.2, this step must be performed under conditions that preserve the integrity of the highly potent payload.

Addition of the DBCO-PEG4 Unit: The final step in synthesizing the module is the attachment of the DBCO-PEG4 component. A DBCO-PEG4-acid derivative is activated and reacted with the free amine of the valine residue in the Val-Cit-PAB-MMAE intermediate. rsc.org This reaction, typically an amide coupling, completes the synthesis of the target molecule, which is then purified for subsequent conjugation to an azide-modified antibody.

Table 2: Representative Reagents in Stepwise Synthesis

Synthetic StepKey ReactantsCoupling/Activating AgentsPurpose
Dipeptide-Spacer AssemblyL-Citrulline, Fmoc-L-Valine, p-aminobenzyl alcoholHATU, HBTU, DIPEAForms the cleavable Val-Cit-PAB core. nih.gov
Payload AttachmentVal-Cit-PAB-PNP, MMAEHOBt, DIPEACovalently links the cytotoxic drug to the linker. researchgate.net
DBCO-PEG Moiety AdditionH-Val-Cit-PAB-MMAE, DBCO-PEG4-COOHHBTU, DIPEAInstalls the bioorthogonal handle for antibody conjugation. rsc.org

Overall Convergent and Divergent Synthetic Approaches for Conjugate Assembly

The final assembly of an antibody-drug conjugate using the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload can be viewed through the strategic lenses of convergent and divergent synthesis. wikipedia.orgcrimsonpublishers.com

A convergent synthesis is the overwhelmingly preferred and most logical approach for this type of complex biomolecule. researchgate.net In this strategy, the major components—the azide-modified monoclonal antibody and the complete DBCO-PEG4-Val-Cit-PAB-MMAE drug-linker—are prepared and purified independently. nih.gov These two highly complex fragments are then combined in a final, high-yielding conjugation step via the SPAAC reaction.

Advantages of the Convergent Approach:

Purity and Characterization: Each component (the modified antibody and the drug-linker) can be thoroughly purified and characterized before the final conjugation. This simplifies the purification of the final ADC and leads to a more homogeneous product.

Protection of Components: The sensitive antibody is not exposed to the numerous reagents and reaction conditions required to build the drug-linker from scratch. This preserves the antibody's structure, stability, and antigen-binding capability.

A divergent synthesis , in contrast, would start from a common precursor—in this case, the antibody—and sequentially add the different parts of the linker and finally the payload directly onto the biomolecule. wikipedia.org For example, one could attach a DBCO-PEG4-azide linker to the antibody first, then attempt to build the Val-Cit-PAB-MMAE portion onto it step-by-step.

This approach is generally considered impractical and inefficient for constructing complex ADCs for several reasons:

Harsh Conditions: The antibody would be subjected to multiple, sequential chemical reactions, many of which would require conditions (e.g., organic solvents, non-physiological pH) that could lead to its denaturation and loss of function.

Purification Challenges: Purifying the antibody-bound intermediate after each synthetic step would be extremely difficult and would likely result in significant material loss.

Low Yields: The cumulative yield over a multi-step synthesis performed on a complex biomolecule would be exceedingly low.

Therefore, the construction of ADCs using DBCO-PEG4-Val-Cit-PAB-MMAE is almost exclusively performed using a convergent strategy, which ensures the integrity of the individual components and results in a well-defined, homogeneous final conjugate.

Bioorthogonal Conjugation Mechanisms Employing Dbco Peg4 Val Cit Pab Mmae

Copper-Free Click Chemistry with DBCO Moieties.interchim.frbiochempeg.combiochempeg.com

The cornerstone of the conjugation strategy for this compound is its dibenzocyclooctyne (DBCO) group, which participates in a highly specific and efficient bioorthogonal reaction. This "click chemistry" approach circumvents the need for toxic catalysts, making it ideal for use in sensitive biological environments. interchim.frbiochempeg.combiochempeg.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of 1,3-dipolar cycloaddition between a strained cyclooctyne (B158145), like DBCO, and an azide (B81097). magtech.com.cn The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows the ligation to proceed rapidly and with high yield at physiological temperatures and in aqueous solutions, without the need for a copper(I) catalyst, which is known for its cytotoxicity. interchim.frbiochempeg.comnih.gov The reaction results in the formation of a stable triazole linkage, covalently connecting the DBCO-containing molecule to the azide-modified biomolecule. broadpharm.combroadpharm.com

The primary advantage of using the DBCO moiety in bioorthogonal systems is its biocompatibility. biochempeg.combiochempeg.com By eliminating the need for a cytotoxic copper catalyst, SPAAC reactions can be performed in living cells and organisms without significant toxicity. biochempeg.comnih.gov The DBCO group and the azide group are exceptionally selective for each other and remain inert to the vast array of other functional groups present in complex biological systems, ensuring that the conjugation is highly specific. interchim.frbiochempeg.com

From a kinetic standpoint, DBCO derivatives exhibit rapid reaction rates compared to many other bioorthogonal reactions. While rates can be influenced by the specific structure of the cyclooctyne and the azide partner, DBCO-based SPAAC reactions typically display second-order rate constants sufficient for efficient labeling at low concentrations. nih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne DerivativeApproximate Rate Constant (k₂) M⁻¹s⁻¹Key Feature
DBCO (Dibenzocyclooctyne)~1.0 - 2.0Widely used standard for copper-free click chemistry. nih.gov
BARAC (Biarylazacyclooctynone)Higher than DBCOImproved kinetics but can have lower stability. researchgate.net
DIBO (Dibenzocyclooctyne)VariableAnother common cyclooctyne used in SPAAC. researchgate.net
ODIBO (Oxa-dibenzocyclooctyne)~45Offers significantly improved reaction kinetics for more efficient labeling. nih.gov

Application of DBCO-PEG4-Val-Cit-PAB-MMAE in Targeted Conjugation.axispharm.combroadpharm.com

The complete DBCO-PEG4-Val-Cit-PAB-MMAE molecule is specifically designed for creating targeted therapeutics, most notably antibody-drug conjugates (ADCs). axispharm.commedchemexpress.com The DBCO group serves as the chemical handle to attach this potent drug-linker construct to a targeting moiety, such as a monoclonal antibody, that has been pre-functionalized with an azide group. broadpharm.com

Achieving a homogeneous product with a defined drug-to-antibody ratio (DAR) is critical for the efficacy and safety of ADCs. nih.gov Site-specific conjugation methods are employed to overcome the heterogeneity of traditional random conjugation to lysine (B10760008) or cysteine residues. nih.govmdpi.com These advanced strategies involve introducing an azide group at a specific, predetermined site on the antibody.

Common strategies include:

Metabolic Glycoengineering : This technique involves introducing azide-functionalized sugar precursors, such as N-azidoacetylneuraminic acid (Neu5NAz), into the cell culture medium. nih.govtandfonline.com These sugars are incorporated into the N-linked glycans of the antibody, providing specific sites for SPAAC with a DBCO-linker. nih.govtandfonline.com This method has been used to generate cetuximab-MMAE and trastuzumab-MMAE ADCs. nih.gov

Enzymatic Modification : Enzymes like transglutaminase or sortase can be used to attach azide-containing peptides or small molecules to specific sites on an antibody, such as the heavy chain. mdpi.comnih.gov

Incorporation of Unnatural Amino Acids : A non-natural amino acid containing an azide group, such as para-azidophenylalanine (pAzF), can be incorporated into the antibody's polypeptide chain at a specific position during protein expression. snmjournals.org This provides a precisely located azide handle for subsequent conjugation with the DBCO-linker. snmjournals.org

The efficiency and selectivity of the SPAAC reaction using DBCO-PEG4-Val-Cit-PAB-MMAE are crucial for its practical application. Studies have shown that the reaction proceeds with high efficiency even in complex environments like human plasma. nih.gov The bioorthogonality of the DBCO-azide reaction ensures that conjugation is highly selective, with minimal off-target reactions. biochempeg.com Research has demonstrated the ability to achieve near-complete conjugation of DBCO-functionalized payloads to azide-modified antibodies, resulting in ADCs with a drug-to-antibody ratio greater than 1.9. researchgate.net Glycoengineering approaches have successfully yielded ADCs with DARs in the range of 1.3 to 2.5, demonstrating efficient conjugation. nih.govtandfonline.com The stability of the resulting conjugate and the retained binding affinity of the antibody to its target antigen are key indicators of a successful conjugation in a biological context. snmjournals.org

Comparative Analysis of Bioorthogonal Conjugation Methodologies

While SPAAC with DBCO is a powerful tool, it is one of several bioorthogonal methods available. A comparative analysis highlights its specific advantages and disadvantages relative to other common techniques.

Table 3: Comparative Analysis of Major Bioorthogonal Reactions

MethodologyKey FeaturesAdvantagesDisadvantages
SPAAC (e.g., DBCO + Azide)Strain-promoted cycloaddition- Fully biocompatible (no catalyst required). biochempeg.com
  • High selectivity and efficiency.
  • Stable triazole linkage formed. interchim.fr
  • - Slower kinetics than CuAAC or IEDDA. broadpharm.com
  • Bulky cyclooctyne can be difficult to incorporate and may affect solubility. broadpharm.com
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)Copper(I) catalyzed cycloaddition of a terminal alkyne and an azide- Very fast reaction kinetics. broadpharm.com
  • High yielding and forms a stable triazole.
  • - Requires a copper catalyst, which is cytotoxic and limits in vivo applications. biochempeg.comnih.gov
    IEDDA (Inverse-Electron-Demand Diels-Alder)Reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481), TCO)- Extremely fast reaction kinetics, often orders of magnitude faster than SPAAC. nih.gov
  • Highly bioorthogonal.
  • - The stability of the tetrazine partner can be a concern. acs.org
  • The resulting linkage may be less stable than a triazole under certain conditions.
  • Table of Mentioned Compounds

    Table 4: Nomenclature of Compounds

    Abbreviation/NameFull Chemical Name
    DBCODibenzocyclooctyne
    PEG4Tetraethylene glycol
    Val-CitValine-Citrulline dipeptide
    PABp-aminobenzyl alcohol
    MMAEMonomethyl Auristatin E
    MMAFMonomethyl Auristatin F
    Neu5NAzN-azidoacetylneuraminic acid
    pAzFpara-Azidophenylalanine
    CuAACCopper(I)-catalyzed Azide-Alkyne Cycloaddition
    SPAACStrain-Promoted Alkyne-Azide Cycloaddition
    IEDDAInverse-Electron-Demand Diels-Alder
    TCOtrans-cyclooctene
    BARACBiarylazacyclooctynone
    DIBODibenzocyclooctyne
    ODIBOOxa-dibenzocyclooctyne

    Mechanisms of Action of Dbco Peg4 Val Cit Pab Mmae Within Targeted Systems

    Cellular Uptake and Intracellular Trafficking of Conjugates

    The journey of a DBCO-PEG4-Val-Cit-PAB-MMAE conjugate into a target cell is a highly regulated process, primarily mediated by the antibody component of the ADC.

    The initial and most critical step in the cellular uptake of an ADC carrying the DBCO-PEG4-Val-Cit-PAB-MMAE compound is receptor-mediated endocytosis. The antibody portion of the ADC selectively binds to a specific antigen present on the surface of the target cancer cell. This binding event triggers the internalization of the entire ADC-antigen complex into the cell through the formation of an endosome. nih.gov

    Once inside the cell, the endosome containing the ADC-antigen complex undergoes maturation and trafficking. It fuses with a lysosome, a cellular organelle containing a variety of hydrolytic enzymes and characterized by an acidic internal pH. nih.govbldpharm.com This fusion is a pivotal step, as the lysosomal environment is essential for the subsequent release of the cytotoxic payload. nih.gov The ADC is then subjected to degradation within the lysosome, which leads to the release of the active drug. nih.gov

    By increasing the hydrodynamic volume of the conjugate, the PEG linker can also reduce renal clearance, thereby prolonging the circulation half-life of the ADC. rsc.orgnih.gov While some studies suggest that PEGylation might reduce the cytotoxicity of conjugates to some extent, the appropriate length of the PEG chain can be optimized to balance half-life and cytotoxic activity. nih.gov Although no definitive studies systematically explore the direct impact of a PEG linker on the rate of internalization, end-point studies have not indicated that PEG linkers significantly impair this process. rsc.org For instance, a trastuzumab-Val-Cit-PAB-MMAE conjugate with a PEG24 spacer was found to internalize as efficiently as the parent antibody. rsc.org The inclusion of a PEG spacer can also reduce non-specific uptake by cells like Kupffer cells in the liver. rsc.org

    Proteolytic Cleavage of the Val-Cit Dipeptide Linker

    The Valine-Citrulline (Val-Cit) dipeptide is a crucial component of the linker system, designed to be selectively cleaved by enzymes within the lysosome. creative-biolabs.com This enzymatic cleavage is the primary mechanism for the controlled release of the MMAE payload. creative-biolabs.com

    The Val-Cit linker is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B. nih.gov Cathepsin B is a cysteine protease that is often overexpressed in various tumor cells. Initially, it was believed that only Cathepsin B was responsible for the cleavage of the Val-Cit linker. However, subsequent research and gene knockout studies have revealed that other lysosomal cathepsins, such as Cathepsin S, Cathepsin L, and Cathepsin F, are also capable of cleaving this dipeptide sequence. This broad sensitivity to multiple lysosomal proteases can be advantageous, ensuring efficient payload release even if the expression of a single cathepsin is variable among different tumor types or even within the same tumor. nih.gov The Val-Cit linker's stability in the bloodstream is attributed to the presence of serum protease inhibitors and the near-neutral pH of blood, which is not optimal for the activity of these proteases. nih.gov

    Dipeptide LinkerPayloadCleavage EnzymeHalf-life (min)Reference
    Val-CitDoxorubicinEnzymatic Hydrolysis240 iris-biotech.de
    Phe-LysDoxorubicinEnzymatic Hydrolysis8 iris-biotech.de
    Val-AlaDoxorubicinCathepsin BSlower than Val-Cit cam.ac.uk

    This table presents representative data from comparative studies of dipeptide linkers to illustrate the relative cleavage kinetics. The exact kinetic values for DBCO-PEG4-Val-Cit-PAB-MMAE may vary.

    Self-Immolation of the PAB Spacer and Payload Release

    Following the enzymatic cleavage of the Val-Cit dipeptide, the final step in the release of the MMAE payload is the self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer. nih.govacs.org This spontaneous chemical rearrangement is critical for liberating the drug in its active form.

    Upon cleavage of the amide bond between citrulline and the PAB group by a lysosomal protease, an unstable aniline (B41778) intermediate is formed. researchgate.net This intermediate rapidly undergoes a 1,6-elimination reaction, which involves the electronic rearrangement of the molecule. nih.goviris-biotech.de This process leads to the release of carbon dioxide and the free, unmodified MMAE payload. iris-biotech.de The self-immolative nature of the PAB spacer is advantageous because it does not require an additional enzymatic step for drug release and ensures that the payload is liberated in its fully active state. bldpharm.com The efficiency of this self-immolation can be influenced by the electronic properties of the PAB ring and the nature of the payload attached to it. nih.govacs.org

    Factors Influencing the Efficiency of Payload Liberation

    The efficiency of MMAE release is governed by several critical factors related to the linker's design and its interaction with the biological environment.

    Enzymatic Susceptibility : The Val-Cit dipeptide sequence is specifically designed for efficient cleavage by lysosomal proteases, most notably cathepsin B. nih.gov The rate of this cleavage can be influenced by the specific amino acid sequence; for instance, Val-Cit has been shown to have a high rate of enzymatic hydrolysis compared to other dipeptides. iris-biotech.de However, other cathepsins (L, S, and F) may also be involved in this process. nih.gov

    Steric Hindrance : The proximity of the bulky MMAE payload to the cleavage site can sterically hinder the access of proteolytic enzymes. The PABC spacer is incorporated not only for its self-immolative properties but also to distance the payload from the dipeptide, thereby improving enzyme accessibility and facilitating efficient cleavage. nih.govnih.gov

    Linker Stability in Circulation : A primary factor for efficient payload liberation at the target site is the stability of the linker in systemic circulation. Premature cleavage of the Val-Cit linker in plasma by unintended enzymes, such as carboxylesterase 1C (Ces1C) in rodents and human neutrophil elastase, can lead to systemic release of the payload, reducing the amount of intact ADC reaching the tumor and causing off-target toxicity. nih.govacs.orgnih.gov Therefore, linker designs aim to maximize stability in plasma while retaining susceptibility to lysosomal proteases. nih.gov

    Hydrophobicity : The PAB moiety contributes significant hydrophobicity to the linker, which can lead to aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR). acs.org This aggregation can negatively impact the pharmacokinetics and efficacy of the ADC.

    FactorInfluence on Payload LiberationKey Research Findings
    Enzymatic Cleavage The Val-Cit sequence is a substrate for lysosomal proteases, primarily Cathepsin B, initiating payload release. mdpi.comnih.govThe rate of cleavage is sequence-dependent; Val-Cit is cleaved efficiently. iris-biotech.de Other cathepsins (L, S, F) also contribute to cleavage. nih.gov
    PABC Spacer The spacer distances the payload from the cleavage site, reducing steric hindrance and enabling self-immolative release. nih.govnih.govSpacers are critical for enabling enzyme access to the dipeptide linker. nih.gov
    Plasma Stability Resistance to premature cleavage by plasma enzymes (e.g., Ces1C, neutrophil elastase) is crucial for maximizing targeted delivery. acs.orgnih.govInstability in plasma leads to premature payload release, reducing efficacy and increasing systemic toxicity.
    Hydrophobicity The hydrophobicity of the PAB moiety can lead to ADC aggregation, affecting stability and pharmacokinetics. acs.orgHigh DAR ADCs with hydrophobic linkers are prone to aggregation. acs.org

    Cellular Mechanism of Action of the MMAE Payload

    Once liberated within the cancer cell, MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, exerts its potent cytotoxic effects primarily by disrupting the microtubule network. dimabio.comaacrjournals.org

    Microtubule Disruption and Cell Cycle Arrest Induction by MMAE

    MMAE functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules. wikipedia.org Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

    By binding to tubulin, MMAE prevents the assembly of microtubules, leading to the disruption of the cellular microtubule network. dimabio.comnih.gov This disruption has profound consequences for dividing cells, as it prevents the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes. The failure to form this spindle leads to a halt in cell division, specifically arresting the cell cycle in the G2/M phase. nih.govmedscape.comresearchgate.net This mitotic arrest is a key mechanism of MMAE's anticancer activity. medscape.comresearchgate.net Studies have shown that MMAE binds to soluble tubulin heterodimers and can also bind with high affinity to the ends of pre-assembled microtubules, suppressing their dynamics. nih.gov

    StageEventConsequence
    1. MMAE Release The active MMAE payload is liberated from the ADC within the cancer cell's lysosome. nih.govMMAE becomes available to interact with its intracellular target.
    2. Tubulin Binding MMAE binds to tubulin subunits, the building blocks of microtubules. wikipedia.orgnih.govThe polymerization of tubulin into functional microtubules is inhibited.
    3. Microtubule Disruption The dynamic equilibrium of the microtubule network is disrupted. dimabio.comnih.govThe formation of the mitotic spindle, essential for cell division, is prevented.
    4. Cell Cycle Arrest The cell is unable to progress through mitosis due to the lack of a functional mitotic spindle.The cell cycle is arrested at the G2/M checkpoint. nih.govmedscape.comresearchgate.net

    Apoptotic Pathways Triggered by MMAE Activity

    Prolonged cell cycle arrest at the G2/M phase, a state often referred to as mitotic catastrophe, ultimately triggers programmed cell death, or apoptosis. aacrjournals.orgnih.gov The induction of apoptosis is a hallmark of MMAE's cytotoxicity.

    The apoptotic cascade initiated by MMAE involves the activation of key effector proteins. frontiersin.org Research has demonstrated that treatment with MMAE-containing ADCs leads to the activation of caspase-9 and caspase-3, which are critical executioner caspases in the apoptotic pathway. frontiersin.orgresearchgate.net The activation of these caspases results in the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net Cleaved PARP is a well-established marker of caspase-dependent apoptosis. nih.govresearchgate.net Flow cytometry analyses have confirmed that MMAE treatment leads to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.govresearchgate.net

    Intracellular Stability and Controlled Release Dynamics

    The DBCO (dibenzocyclooctyne) group provides a stable method for conjugation to an antibody via catalyst-free click chemistry, while the hydrophilic PEG4 spacer can help improve the solubility and pharmacokinetic properties of the ADC. conju-probe.comthermofisher.com

    Upon internalization into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. nih.govresearchgate.net The acidic environment and, more importantly, the high concentration of proteases like cathepsin B within the lysosome provide the specific conditions required for the cleavage of the Val-Cit linker. iris-biotech.deeuropeanreview.org This compartmentalized release mechanism ensures that the highly potent MMAE is liberated predominantly inside the target cells, thereby maximizing its therapeutic effect while minimizing damage to healthy tissues. researchgate.net Studies have shown that after internalization, free MMAE can be detected within both the target cells and the surrounding culture medium, indicating efficient release and the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. europeanreview.orgresearchgate.net

    Preclinical Efficacy Evaluation of Dbco Peg4 Val Cit Pab Mmae Conjugates

    In Vitro Cytotoxicity and Selectivity Assessments

    The in vitro efficacy of ADCs utilizing the Val-Cit-PAB-MMAE system is predicated on target-antigen binding, internalization, and intracellular release of the cytotoxic payload. medchemexpress.com

    The cytotoxic activity of conjugates featuring the DBCO-PEG4-Val-Cit-PAB-MMAE system is directly evaluated in cell lines that express the specific target antigen. A quantitative relationship exists between the level of target antigen expression and the intracellular concentration of the released payload, which dictates the ultimate cytotoxic effect. nih.gov

    In a study investigating a trastuzumab-vc-MMAE conjugate, a strong linear correlation was observed between the number of human epidermal growth factor receptor 2 (HER2) receptors on cancer cells and the intracellular exposure to free MMAE. nih.gov Cell lines with higher HER2 expression, such as SKBR-3, demonstrated significantly higher intracellular concentrations of MMAE compared to cell lines with lower expression levels. nih.gov

    Similarly, a conjugate of DBCO-PEG4-Val-Cit-PAB-MMAE with the Shiga toxin B subunit (STxB) was assessed against HT-29 colorectal cancer cells, which express the globotriaosylceramide (Gb3) receptor. nih.gov The conjugate's ability to eliminate target cells was evaluated over 72 hours using a bioluminescence-based cytotoxicity assay, demonstrating its efficacy in a target-expressing cell line. nih.gov Another study using a similar MC-vc-PAB-MMAE construct reported a potent cytotoxic effect against the HER2-positive SKBR3 cell line, with a half-maximal inhibitory concentration (IC50) value of 410.54 ± 4.9 nM. herbmedpharmacol.com

    Table 1: Relationship Between Target Receptor Count and Intracellular MMAE Exposure Data derived from a study on Trastuzumab-vc-MMAE. nih.gov

    Cell LineTarget AntigenApproximate Receptors per CellRelative Intracellular Free MMAE Exposure (AUC₀₋₂₄ ₕ)
    SKBR-3HER2~800,000High
    MDA-MB-453HER2~250,000Moderate
    MCF-7HER2~50,000Low
    MDA-MB-468HER2~10,000Very Low

    The specificity of MMAE-based conjugates is crucial to minimize damage to healthy tissues. mdpi.com This is assessed by comparing the cytotoxicity in target-expressing cell lines to that in cell lines with low or no expression of the target antigen. The study on trastuzumab-vc-MMAE demonstrated this principle effectively. nih.gov The MDA-MB-468 cell line, with only ~10,000 HER2 receptors per cell, showed very low intracellular MMAE exposure, indicating that the ADC's cytotoxic effect is significantly reduced in cells lacking high expression of the target antigen. nih.gov

    In a separate study, the cytotoxicity of an MC-vc-PAB-MMAE construct was tested against the HEK293 cell line, which has low HER2 expression, resulting in an IC50 value of 482.86 ± 6.4 nM. herbmedpharmacol.com The difference in potency between high-expressing (SKBR3) and low-expressing (HEK293) cells helps to define the therapeutic window of the conjugate. herbmedpharmacol.com

    The efficacy of ADCs, including those with an MMAE payload, can be limited by the development of resistance. mdpi.com Preclinical models have identified several mechanisms that contribute to acquired resistance. aacrjournals.org

    One primary mechanism is the overexpression of drug transporter proteins, particularly the multidrug resistance protein 1 (MDR1), which can actively efflux MMAE from the cancer cell, reducing its intracellular concentration and cytotoxic effect. nih.govaacrjournals.org Chronic exposure of tumor cells to MMAE-based ADCs has been shown to induce the upregulation of MDR1 mRNA and protein. aacrjournals.org

    Other significant mechanisms of resistance include:

    Antigen Downregulation : A reduction in the number of target antigens on the tumor cell surface limits the binding and internalization of the ADC, thereby reducing payload delivery. mdpi.comnih.gov

    Defects in ADC Trafficking : Alterations in the pathways of ADC internalization, endosomal transit, or lysosomal processing can prevent the efficient release of the MMAE payload into the cytosol. mdpi.comnih.gov

    Alterations in Apoptotic Pathways : Changes in signaling pathways that control apoptosis can make cancer cells less sensitive to the cytotoxic effects of MMAE even after it is released. aacrjournals.org

    Studies have shown that resistance to an MMAE-based ADC can sometimes be overcome by switching to an ADC with a payload that has a different mechanism of action and is not a substrate for MDR1. aacrjournals.orgmdpi.com

    In Vivo Pharmacological Studies in Relevant Animal Models

    In vivo studies are essential to evaluate the therapeutic activity and anti-tumor efficacy of ADC conjugates in a complex biological system. These studies often utilize animal models bearing human tumor xenografts or syngeneic tumors.

    The anti-tumor activity of ADCs with a vc-MMAE linker-payload has been demonstrated in various preclinical xenograft models. For instance, in a non-Hodgkin lymphoma (NHL) tumor model, an anti-CD22-vc-MMAE conjugate was initially effective. aacrjournals.org However, tumors eventually developed resistance in vivo. aacrjournals.org Upon re-challenge, the anti-CD22-vc-MMAE ADC failed to inhibit the growth of these now-refractory tumors, demonstrating acquired resistance in a living model system. aacrjournals.org This resistance was found to be cross-resistant to another vc-MMAE ADC targeting a different antigen (CD79b), indicating that the resistance mechanism was common to the linker-payload rather than the antibody target. aacrjournals.org

    The ability to overcome such resistance has also been tested in vivo. In a HER2-positive N87-T-DM1 resistant xenograft model, a next-generation, site-specific HER2 ADC delivering a tubulysin (B8622420) payload demonstrated improved anti-tumor activity. aacrjournals.org

    The ultimate goal of in vivo studies is to assess whether an ADC can cause tumor regression and extend survival. In the aforementioned NHL tumor models that had acquired resistance to an anti-CD22-vc-MMAE conjugate, re-treatment did not result in tumor regression. aacrjournals.org

    However, when these resistant tumors were treated with an ADC utilizing the same antibody and linker but a different payload (a potent anthracycline analog, PNU-159682), a significant anti-tumor effect was observed. aacrjournals.orgmdpi.com In the resistant BJAB.Luc-22R1.2 tumor model, this new ADC produced initial tumor stasis for approximately 15 days. aacrjournals.org In the WSU_22R1.1 resistant model, it caused prolonged stasis for up to 28 days. aacrjournals.org While not complete regression in these highly resistant models, the ability to induce prolonged tumor stasis represents a significant therapeutic benefit and is indicative of survival prolongation compared to untreated or non-responsive groups. aacrjournals.org

    Impact of Conjugate Design on Pharmacokinetic Profiles

    The pharmacokinetic (PK) profile of an ADC, which governs its absorption, distribution, metabolism, and excretion (ADME), is profoundly influenced by the design of the conjugate. The inclusion of the DBCO-PEG4-Val-Cit-PAB-MMAE linker-drug is intended to optimize these properties for enhanced therapeutic efficacy.

    Site-Specific Conjugation and Drug-to-Antibody Ratio (DAR): The DBCO group facilitates a bioorthogonal reaction with an azide-modified antibody, allowing for precise, site-specific conjugation. This creates a homogeneous population of ADCs with a uniform drug-to-antibody ratio (DAR). Homogeneity is a significant advantage over traditional conjugation methods that produce heterogeneous mixtures. A well-defined DAR is associated with more predictable and consistent pharmacokinetic behavior. While a higher DAR can increase potency, it can also accelerate clearance. The use of a hydrophilic PEG4 linker helps to enable a higher DAR without negatively impacting the PK profile, striking a balance between efficacy and in-vivo stability.

    The following table illustrates the conceptual impact of the PEG4 linker on the pharmacokinetic parameters of a model ADC, based on general findings in the field for similar vc-MMAE conjugates.

    Conjugate DesignClearance (CL) (mL/day/kg)Half-life (t½) (days)Area Under the Curve (AUC) (µg*day/mL)
    ADC without PEG Spacer254.5400
    ADC with PEG4 Spacer157.0667

    This interactive table is illustrative, demonstrating the expected improvements in pharmacokinetic parameters due to the inclusion of a PEG4 spacer in an ADC construct. The data is representative of trends observed in preclinical studies of similar ADCs.

    Biodistribution and Tumor Accumulation Studies

    Biodistribution studies are essential to verify that the ADC selectively accumulates at the tumor site while minimizing exposure to healthy tissues. The design of conjugates using DBCO-PEG4-Val-Cit-PAB-MMAE plays a direct role in their tissue distribution and tumor penetration.

    Targeted Delivery and Internalization: The primary determinant of biodistribution is the monoclonal antibody component of the ADC, which is selected for its high specificity to a tumor-associated antigen. Upon administration, the ADC circulates in the bloodstream, and the antibody guides it to the tumor cells. Once bound to the target antigen on the cell surface, the entire ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. nih.gov

    Below is a representative data table from a preclinical mouse model, illustrating the typical biodistribution of a targeted ADC using a vc-MMAE payload, showing the percentage of the injected dose per gram of tissue (%ID/g) at 72 hours post-injection.

    Tissue% Injected Dose per Gram (%ID/g)
    Tumor25.5
    Blood10.2
    Liver8.5
    Spleen5.0
    Kidney4.2
    Lung3.8
    Muscle0.8

    This interactive table provides illustrative biodistribution data for a targeted vc-MMAE ADC in a tumor-bearing mouse model. The data demonstrates preferential accumulation in the tumor compared to healthy tissues and is based on typical results reported in preclinical literature for similar ADCs.

    Analytical and Characterization Methods for Dbco Peg4 Val Cit Pab Mmae and Its Conjugates

    Spectroscopic Characterization Techniques

    Spectroscopic methods are fundamental for confirming the chemical structure and quantifying the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of DBCO-PEG4-Val-Cit-PAB-MMAE. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are utilized to confirm the presence and connectivity of the various structural motifs within the molecule.

    While a complete spectral assignment for such a large molecule is complex, ¹H NMR provides key diagnostic signals that confirm the integrity of its components:

    DBCO Group: Aromatic protons of the dibenzocyclooctyne moiety typically appear in the downfield region of the spectrum.

    PEG4 Spacer: The repeating ethylene (B1197577) glycol units give rise to characteristic signals in the range of 3.5-3.7 ppm.

    Val-Cit-PAB Linker: Amide protons and alpha-protons of the valine and citrulline residues, along with aromatic signals from the p-aminobenzyl (PAB) group, provide confirmation of the peptide linker's structure.

    MMAE Payload: Signals corresponding to the various methyl groups, methine protons, and aromatic rings of the monomethyl auristatin E warhead are expected in their characteristic chemical shift regions.

    By integrating the signals, chemists can verify the relative number of protons in each part of the molecule, ensuring the complete structure is present as expected. acdlabs.comemerypharma.com

    Mass spectrometry (MS) is a critical technique for verifying the molecular weight of DBCO-PEG4-Val-Cit-PAB-MMAE and assessing its purity. chromatographyonline.com Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this type of molecule due to its soft ionization nature, which allows for the analysis of large, non-volatile compounds without significant fragmentation. researchgate.net

    The analysis provides a precise mass measurement that can be compared against the theoretical calculated mass. This confirmation is vital for verifying that the correct compound has been synthesized. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, further increasing confidence in the elemental composition. wuxiapptec.com MS is also used to detect impurities, such as precursors from the synthesis or degradation products.

    Table 1: Molecular Properties of DBCO-PEG4-Val-Cit-PAB-MMAE
    PropertyValueSource
    Molecular FormulaC₈₈H₁₂₈N₁₂O₁₉ broadpharm.comcreative-biolabs.com
    Theoretical Molecular Weight (Monoisotopic)1656.9455 g/molCalculated
    Theoretical Molecular Weight (Average)1658.05 g/mol broadpharm.comcreative-biolabs.com
    Common Ion Adducts (ESI-MS)[M+H]⁺, [M+Na]⁺, [M+K]⁺ herbmedpharmacol.com

    Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantification of DBCO-PEG4-Val-Cit-PAB-MMAE, leveraging the unique spectral properties of the DBCO group. The dibenzocyclooctyne moiety possesses a distinct absorbance maximum around 309 nm. researchgate.netrsc.org

    This characteristic absorbance allows for the determination of the compound's concentration using the Beer-Lambert law. Crucially, this absorbance peak disappears upon the successful strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody. researchgate.netrsc.org This spectral change provides a convenient way to monitor the progress of the conjugation reaction and to quantify the degree of labeling on the resulting ADC.

    Table 2: UV-Vis Spectroscopic Properties of the DBCO Moiety
    Chromophoreλmax (nm)ApplicationSource
    DBCO (pre-conjugation)~309 nmQuantification of free linker-payload researchgate.netrsc.org
    Triazole (post-conjugation)Absorbance at 309 nm disappearsMonitoring conjugation reaction progress researchgate.netrsc.org

    Chromatographic Purification and Purity Assessment

    Chromatographic techniques are essential for both the purification of the DBCO-PEG4-Val-Cit-PAB-MMAE compound and for the analysis of the purity and quality of the final ADC.

    High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. herbmedpharmacol.comresearchgate.net In a typical RP-HPLC setup, the compound is separated on a hydrophobic stationary phase (e.g., C18) using a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile. nih.gov

    This method effectively separates the main compound from any unreacted starting materials, synthesis byproducts, or degradation products. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector. Purity levels for this compound are typically reported to be ≥98%. broadpharm.comcreative-biolabs.com

    Table 3: Typical RP-HPLC Method Parameters for Purity Assessment
    ParameterTypical Condition
    ColumnC18, C8, or Phenyl-Hexyl
    Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
    Mobile Phase BAcetonitrile with 0.1% TFA or FA
    GradientLinear gradient from low %B to high %B
    DetectionUV at 220 nm, 254 nm, or 280 nm

    Once DBCO-PEG4-Val-Cit-PAB-MMAE is conjugated to a monoclonal antibody, Size Exclusion Chromatography (SEC) becomes the most critical analytical method for quantifying aggregates. shimadzu.com The formation of aggregates in biopharmaceutical products is a major concern as it can impact efficacy and potentially lead to immunogenicity. nih.gov

    SEC separates molecules based on their hydrodynamic size in solution. researchgate.net The ADC conjugate is passed through a column packed with porous particles. Larger molecules, such as aggregates (dimers, trimers, etc.), are excluded from the pores and elute first, while the desired monomeric ADC can enter the pores, resulting in a longer retention time. The mobile phase is typically a physiological pH buffer (e.g., phosphate-buffered saline) designed to minimize non-specific interactions with the stationary phase. nih.govrsc.org The percentage of monomer, aggregate, and any fragments can be accurately quantified, ensuring the quality and consistency of the final ADC product. nih.gov

    Table 4: Typical SEC Method Parameters for ADC Aggregate Analysis
    ParameterTypical Condition
    ColumnSilica-based with hydrophilic coating (e.g., TSKgel G3000SWXL)
    Mobile PhasePhosphate buffer (e.g., 100-200 mM Sodium Phosphate)
    AdditivesSalt (e.g., 150-300 mM NaCl) to reduce ionic interactions
    Flow Rate0.5 - 1.0 mL/min
    DetectionUV at 280 nm

    Biophysical Characterization of Conjugates

    Biophysical methods are essential for assessing the physical properties of the ADC, ensuring that the conjugation process does not adversely affect the antibody's structure and that the resulting conjugate is stable under physiological conditions.

    The conjugation of the DBCO-PEG4-Val-Cit-PAB-MMAE moiety to a monoclonal antibody (mAb) can alter its size and heterogeneity. These changes are typically monitored using size-exclusion chromatography (SEC) and dynamic light scattering (DLS).

    SEC is employed to detect the formation of aggregates, which can impact both the efficacy and safety of the ADC. The conjugation of hydrophobic drugs to an antibody can increase its propensity for aggregation. springernature.comresearchgate.net Studies have shown that the attachment of hydrophobic payloads can lead to non-specific interactions with the SEC column, potentially causing a slight increase in retention time and peak tailing. nih.gov The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties like the PEG4 spacer in DBCO-PEG4-Val-Cit-PAB-MMAE, is a common strategy to mitigate this effect and improve the physical stability of the ADC. researchgate.netresearchgate.net

    The following table illustrates typical data obtained from SEC analysis when comparing an unconjugated antibody to its resulting ADC, showing the percentage of monomer, aggregate, and fragment.

    Table 1: Illustrative Size-Exclusion Chromatography Data

    SampleMonomer (%)Aggregate (%)Fragment (%)
    Unconjugated mAb99.50.40.1
    mAb-linker-MMAE Conjugate98.21.60.2

    This table provides representative data showing a slight increase in aggregation and fragmentation following the conjugation process.

    The stability of the linker connecting the cytotoxic payload to the antibody is a critical attribute of an ADC. The Val-Cit (valine-citrulline) dipeptide in the DBCO-PEG4-Val-Cit-PAB-MMAE linker is specifically designed to be stable in systemic circulation but cleavable by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. nih.govspringernature.comnih.goviris-biotech.de

    Enzymatic Stability: Stability studies often involve incubating the ADC in plasma from different species and in the presence of purified enzymes. The Val-Cit linker has demonstrated high stability in human and primate plasma. nih.govnih.gov However, it shows susceptibility to premature cleavage in mouse plasma due to the activity of the carboxylesterase Ces1c. springernature.comnih.gov This species-specific instability is an important consideration for preclinical model selection. springernature.com To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which enhances stability in mouse models while retaining susceptibility to cathepsin-mediated cleavage inside the target cell. nih.govresearchgate.net In a cathepsin B cleavage assay, the Val-Cit linker was shown to be cleaved more rapidly than a Val-Ala linker, indicating its efficiency for payload release following internalization. iris-biotech.de

    Table 2: Representative Plasma Stability Data for a Val-Cit Linker ADC

    Plasma SourceIncubation Time (days)Intact ADC (%)
    Human7>95%
    Cynomolgus Monkey7>95%
    Mouse3~70%
    Rat7<80%

    This table summarizes typical findings on the stability of Val-Cit-containing ADCs in plasma from different species, highlighting the instability often observed in rodent plasma. nih.govpreprints.org

    Cellular Assays for Functional Validation (beyond efficacy)

    Beyond confirming the physical characteristics of the ADC, a series of cell-based assays are necessary to validate its intended biological mechanism of action: binding, internalization, trafficking to the lysosome, and subsequent payload release.

    For an ADC to be effective, it must first bind to a specific antigen on the surface of a cancer cell and then be internalized through a process like receptor-mediated endocytosis. nih.govnih.govresearchgate.net The rate and extent of internalization are critical parameters that influence the ultimate delivery of the cytotoxic payload. nih.gov

    Internalization is commonly quantified using techniques such as flow cytometry or confocal microscopy with fluorescently labeled ADCs. These assays measure the increase in intracellular fluorescence over time as the ADC is taken up by the target cells. researchgate.net Studies have demonstrated the rapid internalization of ADCs constructed with the DBCO-PEG4-Val-Cit-PAB-MMAE linker system into antigen-expressing cancer cells. nih.gov

    Following internalization, the ADC-antigen complex is trafficked through the endocytic pathway to the lysosomes. nih.govresearchgate.netaacrjournals.org The acidic environment and high concentration of proteases within the lysosome are essential for cleaving the Val-Cit linker and releasing the MMAE payload. nih.govencyclopedia.pub

    Lysosomal colocalization studies are typically performed using confocal microscopy. In this method, the ADC is labeled with a fluorescent dye, and the lysosomes are stained with a specific marker (e.g., LysoTracker). The overlay of the images allows for the visualization and quantification of the ADC's presence within the lysosomes, confirming that it has reached the correct subcellular compartment for payload release.

    The final and most critical step in the ADC's mechanism of action is the release of the active drug, MMAE, from the linker inside the cell. aacrjournals.org Quantifying the concentration of the released payload within the cell provides direct evidence of successful linker cleavage and drug delivery.

    This quantification is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). aacrjournals.orgaacrjournals.orgnih.gov In these experiments, cancer cells are treated with the ADC for a specific period. Afterward, the cells are collected, lysed, and the intracellular contents are extracted. aacrjournals.org The LC-MS/MS method can then precisely measure the concentration of free MMAE, distinguishing it from the intact, conjugated form. aacrjournals.orgnih.gov Studies have shown that the intracellular concentration of released MMAE is a key determinant of the ADC's cytotoxic activity. aacrjournals.orgaacrjournals.org For example, after 24 hours of treatment, intracellular MMAE concentrations have been measured in the range of 98 to 150 nmol/L. aacrjournals.orgaacrjournals.org

    Table 3: Example Data for Intracellular MMAE Release

    Cell LineADC Treatment Time (hours)Intracellular Free MMAE (nmol/L)
    L-82 (CD30+)24150
    Karpas 299 (CD30+)24125
    L-540 (CD30+)2498

    This table presents sample data from studies quantifying the amount of free MMAE released inside different cell lines 24 hours after treatment with a relevant ADC, demonstrating successful payload delivery. aacrjournals.orgaacrjournals.org

    Advanced Research Directions and Future Perspectives

    Novel Linker Chemistries and Bioconjugation Strategies

    The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. nih.gov Research is actively exploring novel linker designs and conjugation methods to produce more homogeneous and stable ADCs with improved therapeutic windows. protein-cell.netdigitellinc.com A key goal is the development of site-specific conjugation techniques that allow for precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment, moving away from heterogeneous mixtures produced by traditional methods. nih.govacs.org

    Development of Next-Generation Bioorthogonal Reactions

    Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is central to the site-specific construction of ADCs. nih.gov The DBCO group in the subject compound facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry" that allows for covalent attachment to an azide-modified antibody without the need for a copper catalyst. axispharm.commedchemexpress.com

    While effective, the field is advancing toward even faster and more efficient bioorthogonal reactions. A prominent example is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO). axispharm.com The IEDDA reaction is currently the fastest known bioorthogonal reaction, enabling rapid conjugation and even facilitating novel "click-to-release" strategies where an externally administered agent can trigger payload release at the tumor site. axispharm.com Researchers are also exploring metal-based bioorthogonal cleavage reactions that offer comparable or even faster kinetics than existing methods. axispharm.com These next-generation reactions provide versatile tools for creating ADCs with unique architectures and functionalities. nih.govacs.org

    Bioorthogonal Reaction Key Features Relevance to ADCs
    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Copper-free click chemistry; utilizes cyclooctynes like DBCO.Enables stable, site-specific conjugation to azide-modified antibodies. axispharm.commedchemexpress.com
    Inverse Electron-Demand Diels-Alder (IEDDA) Extremely fast reaction kinetics between tetrazine and trans-cyclooctene (TCO).Allows for rapid conjugation and development of externally triggered drug release systems. axispharm.com
    Metal-Based Cleavage Reactions Utilizes metals like copper, palladium, or ruthenium to trigger linker cleavage.Offers alternative mechanisms for controlled payload release with fast kinetics. axispharm.com

    Exploration of Alternative Cleavable Linker Mechanisms

    The Val-Cit dipeptide is the archetypal protease-cleavable linker, designed for cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells. unimi.it However, its stability can be compromised in rodent plasma, and its hydrophobic nature can pose challenges. unimi.itchemexpress.com This has spurred the development of alternative cleavable linkers with enhanced stability and different release triggers.

    Recent innovations include:

    Modified Peptide Linkers : To improve plasma stability, particularly in preclinical mouse models, researchers developed the Glu-Val-Cit linker, where the addition of a glutamic acid residue confers resistance to cleavage by mouse carboxylesterase 1C. unimi.it Peptidomimetic linkers, such as the cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linker, have been designed to increase specificity for cathepsin B, leading to superior therapeutic performance in vivo. unimi.itnih.gov

    Novel Enzyme-Cleavable Linkers : Linkers sensitive to other tumor-associated or lysosomal enzymes are being explored. These include linkers cleaved by β-glucuronidase, β-galactosidase, sulfatase, and phosphatases, expanding the range of potential enzymatic triggers for payload release. nih.gov

    Environment-Sensitive Linkers : A linker based on a 1,2,4-trioxolane (B1211807) (TRX) scaffold has been developed to be selectively cleaved by ferrous iron [Fe(II)], which is present at higher concentrations in the tumor microenvironment. nih.gov

    Exo-Cleavable Linkers : A novel "exolinker" design repositions the cleavable peptide externally to the PAB spacer. acs.org This innovative structure enhances hydrophilicity, allows for higher DARs without aggregation, and improves stability by preventing premature payload release mediated by enzymes like human neutrophil elastase. chemexpress.comacs.org

    Linker Type Cleavage Mechanism Key Advantage(s)
    Glu-Val-Cit Cathepsin BIncreased stability in mouse plasma. unimi.it
    cBu-Cit Cathepsin BHigher specificity for cathepsin B. unimi.itnih.gov
    β-Galactosidase-cleavable β-GalactosidaseUtilizes a different tumor-overexpressed enzyme. nih.gov
    Fe(II)-Reactive (TRX) Fenton reaction with Fe(II)Triggered by the tumor microenvironment. nih.gov
    Exolinker Cathepsin BEnhanced hydrophilicity, stability, and higher DAR potential. chemexpress.comacs.org

    Optimization of Payload Efficacy and Specificity

    MMAE is a highly potent microtubule inhibitor, a synthetic analog of dolastatin 10. mdpi.com Its mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov While effective, research is dedicated to developing new auristatin analogs and strategies to overcome the limitations of current payloads, such as drug resistance and off-target toxicity. researchgate.net

    Development of Novel Auristatin Analogs

    The auristatin scaffold is amenable to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. jst.go.jp The goal is to create novel analogs with improved characteristics, such as increased potency, enhanced hydrophilicity, and the ability to overcome resistance mechanisms. adcreview.comgoogle.com

    Key areas of development include:

    Hydrophilic Auristatins : Increasing the hydrophilicity of the payload can lead to ADCs with better pharmacokinetic properties and reduced aggregation, especially at high DARs. jst.go.jpresearchgate.net

    Permeability-Optimized Analogs : Auristatins are generally classified as membrane-permeable (like MMAE), which contributes to a "bystander effect" but also susceptibility to efflux pumps, or less permeable (like MMAF), which have reduced bystander activity but better resistance to efflux. researchgate.netnih.gov New analogs are being designed to combine the best attributes of both classes, achieving high bystander activity while also being effective in multidrug-resistant cells. nih.gov

    Strategies to Overcome Drug Resistance Mechanisms

    Acquired resistance to ADCs is a significant clinical challenge. researchgate.net For MMAE-based ADCs, a primary mechanism of resistance is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), which actively pump the payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect. aacrjournals.orgjci.org

    Several strategies are being investigated to counteract this:

    Combination with Transporter Inhibitors : The co-administration of P-glycoprotein inhibitors, such as tariquidar, has been shown to restore the sensitivity of resistant cells to MMAE-based ADCs in preclinical models. aacrjournals.org This combination can be well-tolerated and induce rapid regression of ADC-resistant tumors. aacrjournals.org

    Development of Efflux-Resistant Payloads : As mentioned, novel auristatin analogs are being specifically designed to be poor substrates for efflux pumps like ABCB1, thereby retaining their cytotoxicity in resistant tumor cells. nih.gov

    Alternative Payloads : For tumors that have developed resistance to a microtubule inhibitor, switching to an ADC with a payload that has a different mechanism of action (e.g., a topoisomerase I inhibitor) can overcome resistance. aacrjournals.orgmdpi.com

    Dual-Payload ADCs : A proactive approach involves constructing ADCs that carry two distinct payloads with different mechanisms of action. nih.gov This strategy can potentially prevent the onset of acquired resistance and be more effective against heterogeneous tumors. jci.orgnih.gov

    Multi-Targeted and Combination Therapy Approaches

    To enhance therapeutic efficacy and combat the complexity of cancer, ADCs are increasingly being evaluated in multi-targeted and combination therapy settings. acs.orgresearchgate.net Combining ADCs with other anticancer agents can create synergistic effects and overcome resistance. explorationpub.com For instance, combining ADCs with PARP inhibitors has shown promising synergistic antitumor effects in clinical trials. jci.org A more advanced strategy involves the creation of dual-payload ADCs, which are single therapeutic agents designed to deliver two different cytotoxic drugs directly to the same cancer cell. nih.gov This approach can target cancer cells through diverse and synergistic mechanisms, potentially offering greater efficacy than combinations of single-payload ADCs. nih.gov By leveraging distinct mechanisms of action, these multi-pronged strategies aim to provide more durable responses for patients. jci.org

    Design of Bispecific or Multi-Specific Conjugates

    The versatility of click chemistry, enabled by the DBCO group, is a key driver in the development of next-generation ADCs, including bispecific and multi-specific constructs. researchgate.netnih.gov These advanced ADCs are engineered to recognize and bind to more than one tumor-associated antigen, a strategy designed to overcome the challenges of tumor heterogeneity and antigen escape. researchgate.net By targeting multiple cancer cell surface proteins, bispecific ADCs can potentially offer increased tumor selectivity and internalization, leading to more potent and targeted cell killing.

    The DBCO moiety within the DBCO-PEG4-Val-Cit-PAB-MMAE compound is particularly well-suited for the construction of these complex architectures. Its ability to react with azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) provides a highly efficient and specific method for conjugation without the need for a copper catalyst. broadpharm.com This bioorthogonal reaction allows for the precise, site-specific attachment of the linker-payload to an antibody, a critical factor in creating homogeneous and well-defined ADCs. nih.gov This level of control is paramount in the design of bispecific ADCs, where multiple antigen-binding fragments may be linked together.

    Future research directions may involve leveraging the DBCO handle to assemble multi-specific ADCs capable of engaging different tumor antigens or even bridging tumor cells with immune effector cells to elicit a dual therapeutic effect. The modularity of this system allows for the combination of different antibody fragments with the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload, opening up possibilities for tailored cancer therapies. researchgate.net

    Integration of DBCO-PEG4-Val-Cit-PAB-MMAE in Combination Regimens

    The cytotoxic payload of DBCO-PEG4-Val-Cit-PAB-MMAE, Monomethyl auristatin E (MMAE), has been the focus of extensive research in the context of combination therapies. creative-diagnostics.comnih.gov The potent anti-mitotic activity of MMAE can act synergistically with other anti-cancer agents, including chemotherapy and immune checkpoint inhibitors, to enhance tumor cell killing and overcome resistance mechanisms. creative-diagnostics.comnih.gov

    ADCs delivering MMAE have shown promise in combination with various therapeutic modalities. nih.govnih.gov For instance, the immunogenic cell death induced by MMAE can potentially enhance the efficacy of immune checkpoint inhibitors by promoting an anti-tumor immune response. creative-diagnostics.com Clinical studies are increasingly exploring the combination of MMAE-based ADCs with other anticancer agents to improve treatment outcomes across a range of malignancies. nih.gov

    The rationale for these combination regimens is based on the distinct mechanisms of action of the combined agents, which can lead to a multi-pronged attack on cancer cells. nih.gov The targeted delivery of MMAE via an ADC containing the DBCO-PEG4-Val-Cit-PAB linker system ensures that the cytotoxic effect is concentrated at the tumor site, which may help to mitigate the overlapping toxicities that can be a concern with combination chemotherapy. nih.govaxispharm.com

    Future research will likely focus on identifying the most effective combination strategies and patient populations that are most likely to benefit from these integrated treatment approaches. The cleavable Val-Cit linker within the DBCO-PEG4-Val-Cit-PAB-MMAE construct is a key feature in this context, as its cleavage within the tumor microenvironment can lead to a "bystander effect," where the released MMAE can kill neighboring antigen-negative tumor cells, further enhancing the anti-tumor activity of the combination therapy. researchgate.netnih.gov

    Technological Advancements in ADC Discovery and Development

    The optimization of ADCs is a complex, multi-parameter challenge. To address this, researchers are increasingly turning to high-throughput screening and computational modeling to accelerate the design and development of more effective and safer ADCs.

    High-Throughput Screening for Optimal Conjugate Design

    The development of potent and selective ADCs requires the careful selection of each component: the antibody, the linker, and the payload. High-throughput screening (HTS) platforms have emerged as a critical tool for rapidly evaluating a vast number of ADC candidates to identify those with the most promising therapeutic properties. theprismlab.orgnjbio.comalphathera.com These platforms enable the parallel synthesis and testing of large libraries of ADCs, allowing for the systematic optimization of factors such as the drug-to-antibody ratio (DAR), conjugation site, and linker stability. nih.govwuxibiologics.com

    For an ADC utilizing DBCO-PEG4-Val-Cit-PAB-MMAE, HTS can be employed to:

    Screen antibody candidates: A diverse panel of monoclonal antibodies can be rapidly conjugated with the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload to identify those that exhibit optimal antigen binding, internalization, and cancer cell-killing activity. njbio.comwuxibiologics.com

    Optimize conjugation conditions: HTS can be used to fine-tune the reaction conditions for the bioorthogonal click chemistry reaction between the DBCO group and an azide-modified antibody, ensuring efficient and site-specific conjugation. nih.gov

    Evaluate linker-payload performance: The stability of the Val-Cit linker and the potency of the MMAE payload can be assessed across a wide range of cancer cell lines in a high-throughput manner to determine the ADC's therapeutic window. theprismlab.org

    By integrating automated liquid handling systems with advanced analytical techniques, HTS platforms can significantly reduce the time and resources required for ADC development, facilitating a more data-driven approach to conjugate design. nih.govnjbio.com

    Computational Modeling and In Silico Predictions for ADC Optimization

    Computational modeling and in silico prediction are becoming indispensable tools in the design and optimization of ADCs. nih.gov These approaches allow researchers to simulate and predict the behavior of ADCs at a molecular level, providing valuable insights that can guide experimental work.

    Key applications of computational modeling for ADCs incorporating DBCO-PEG4-Val-Cit-PAB-MMAE include:

    Predicting Linker Cleavage: Molecular dynamics simulations can be used to model the interaction of the Val-Cit linker with lysosomal proteases like cathepsin B. nih.govresearchgate.net This can help in understanding the mechanism of linker cleavage and in designing linkers with optimized cleavage kinetics for efficient payload release within the tumor cell. cam.ac.uk

    Simulating ADC-Antigen Interactions: Molecular docking and other simulation techniques can be used to predict the binding affinity and specificity of the antibody component of the ADC to its target antigen. nih.gov

    By leveraging these in silico tools, researchers can pre-screen and prioritize ADC candidates, reducing the need for extensive and costly experimental studies and accelerating the development of more effective cancer therapies. nih.gov

    Broader Applications Beyond Oncology

    The unique properties of the DBCO-PEG4-Val-Cit-PAB-MMAE compound, particularly the bioorthogonal DBCO group, open up possibilities for its application in fields beyond cancer therapy, most notably in diagnostic imaging.

    Leveraging Bioorthogonal Chemistry for Diagnostic Imaging

    The DBCO moiety's ability to participate in highly specific and efficient click chemistry reactions makes it an ideal tool for in vivo imaging applications. nih.govnih.gov One promising strategy is pretargeted imaging, a two-step approach designed to improve the contrast and reduce the radiation burden of traditional radioimmunotherapy and imaging. frontiersin.org

    In a pretargeted imaging scenario, a non-radiolabeled antibody, modified with an azide (B81097) group, is first administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from the bloodstream. Subsequently, a smaller, radiolabeled imaging agent containing a DBCO group is administered. This imaging agent rapidly travels through the body and "clicks" onto the azide-modified antibody that is concentrated at the tumor, allowing for highly specific imaging of the cancer cells. nih.govnih.govresearchgate.net

    The DBCO-PEG4 component of the DBCO-PEG4-Val-Cit-PAB-MMAE structure could be adapted for this purpose. By replacing the Val-Cit-PAB-MMAE portion with a chelator for a positron-emitting radionuclide (for PET imaging) or a near-infrared fluorophore, a targeted imaging agent could be created. The PEG4 spacer would help to improve the solubility and pharmacokinetics of the imaging agent.

    This pretargeting approach offers several advantages over conventional imaging methods:

    Improved Tumor-to-Background Ratios: By allowing the non-radiolabeled antibody to clear from circulation before administering the radiolabeled agent, the background signal is significantly reduced, leading to clearer images. nih.govnih.gov

    Reduced Radiation Dose: The use of a rapidly clearing, smaller imaging agent minimizes the patient's exposure to radiation. nih.govfrontiersin.org

    Versatility: The modular nature of click chemistry allows for the use of the same antibody with different imaging agents, enabling multi-modal imaging.

    The principles of bioorthogonal chemistry embodied by the DBCO group hold significant promise for the development of next-generation diagnostic tools with enhanced sensitivity and specificity.

    Potential Use in Autoimmune Diseases and Infectious Diseases

    The application of antibody-drug conjugate (ADC) technology, exemplified by constructs like DBCO-PEG4-Val-Cit-PAB-MMAE, is expanding beyond its established role in oncology. scientistlive.comsinobiological.com Advanced research is exploring its potential in selectively targeting pathogenic cells in autoimmune and infectious diseases, offering a precision-based therapeutic strategy. nih.govnih.gov

    Application in Autoimmune Diseases

    The core principle of using ADCs in autoimmune diseases is the targeted elimination of dysregulated immune cells that attack the body's own tissues. sinobiological.com Traditional therapies often involve broad immunosuppression, which can lead to significant side effects. sinobiological.compreprints.org ADCs provide a method to deliver a potent cytotoxic or immunomodulatory agent specifically to the pathogenic cell population while sparing healthy cells. nih.govpreprints.org

    An ADC utilizing the DBCO-PEG4-Val-Cit-PAB-MMAE linker-payload system could be directed against autoimmune disorders by conjugating it to a monoclonal antibody that targets antigens specific to autoreactive immune cells, such as pathogenic T cells or B cells. sinobiological.comnih.gov

    Targeting Pathogenic T Cells: In conditions like rheumatoid arthritis, multiple sclerosis, or lupus, specific T cell populations are responsible for tissue damage. scientistlive.comnih.gov An antibody targeting a surface marker on these activated, proliferating T cells (such as CD6) could be linked to the MMAE payload. scientistlive.comnih.gov Upon binding and internalization, the Valine-Citrulline (Val-Cit) linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are abundant within the cell. researchgate.net This cleavage releases the highly potent tubulin inhibitor, MMAE, which induces cell cycle arrest and apoptosis, thereby selectively destroying the disease-causing T cells. nih.govaxispharm.com

    Eliminating Autoreactive B Cells: Similarly, in antibody-mediated autoimmune diseases, B cells that produce autoantibodies are a key target. An ADC could be designed to recognize a surface marker unique to these B cells, delivering the MMAE payload to halt their proliferation and function.

    This targeted approach aims to reset the immune system by eradicating the specific cells driving the autoimmune response, potentially leading to more durable remissions with fewer systemic side effects compared to conventional treatments. sinobiological.comnih.gov

    Application in Infectious Diseases

    In the context of infectious diseases, the ADC concept is adapted into what are often called antibody-antibiotic conjugates (AACs). nih.govproteogenix.science This strategy is particularly promising for combating antibiotic-resistant bacteria and infections where pathogens hide within host cells, making them inaccessible to conventional antibiotics. proteogenix.sciencepharmaceutical-journal.com

    While the MMAE payload in DBCO-PEG4-Val-Cit-PAB-MMAE is a cytotoxic agent rather than a traditional antibiotic, it could be leveraged against intracellular pathogens. acs.orgmedchemexpress.com

    Targeting Intracellular Bacteria: Pathogens like Staphylococcus aureus can survive and replicate within host immune cells (phagocytes), shielding them from antibiotics in the bloodstream. proteogenix.sciencepharmaceutical-journal.com An ADC could be developed using an antibody that recognizes a specific antigen on the surface of the bacteria. proteogenix.science When the host cell engulfs the antibody-bound bacterium, the entire complex is internalized into the phagolysosome. pharmaceutical-journal.comnih.gov

    Mechanism of Action: Inside the host cell's lysosome, the Val-Cit linker would be cleaved, releasing MMAE. nih.gov The released MMAE would then kill the host cell that is acting as a reservoir for the bacteria. medchemexpress.com This "Trojan horse" strategy eliminates the protected niche for the pathogen, exposing the bacteria to clearance by other immune cells and preventing their further spread throughout the body. pharmaceutical-journal.com This approach could be particularly valuable for persistent infections where intracellular reservoirs contribute to high failure rates of standard antibiotic courses. proteogenix.sciencepharmaceutical-journal.com

    The flexibility of the ADC platform, including the specific components of DBCO-PEG4-Val-Cit-PAB-MMAE, allows for its theoretical application in a range of complex diseases beyond cancer.

    Research Findings Summary

    Disease AreaPotential Target Cell / OrganismTherapeutic PrincipleRole of DBCO-PEG4-Val-Cit-PAB-MMAE Components
    Autoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus)Autoreactive, proliferating T cells or B cellsSelective elimination of pathogenic immune cells to halt the autoimmune attack and reset immune tolerance. sinobiological.comnih.govAntibody (not included): Binds to a surface antigen on target immune cells. DBCO-PEG4: Provides a stable, hydrophilic linkage between the antibody and the linker-drug. broadpharm.comVal-Cit-PAB: Acts as a protease-cleavable linker, releasing the payload only after internalization into the target cell's lysosome. researchgate.netMMAE: The cytotoxic payload induces apoptosis in the targeted, rapidly dividing pathogenic cells. axispharm.commedchemexpress.com
    Infectious Diseases (e.g., Intracellular bacterial infections)Intracellular pathogens (e.g., Staphylococcus aureus) within host phagocytesTargeting the pathogen to deliver a payload that eliminates the host cell reservoir, exposing the bacteria to the immune system and preventing spread. proteogenix.sciencepharmaceutical-journal.comAntibody (not included): Binds to a surface antigen on the bacterium. proteogenix.scienceDBCO-PEG4: Covalently attaches the functional components. broadpharm.comVal-Cit-PAB: Cleaved within the host cell's lysosome after phagocytosis of the antibody-bacteria complex. nih.govMMAE: Kills the infected host cell, thereby destroying the protected bacterial reservoir. medchemexpress.com

    Q & A

    Basic Research Questions

    Q. What are the structural components of DBCO-PEG4-Val-Cit-PAB-MMAE, and how do they contribute to its function in targeted drug delivery?

    • Answer : The compound comprises five key components:

    • DBCO : Enables click chemistry for site-specific conjugation to azide-modified biomolecules .
    • PEG4 : Enhances solubility, reduces immunogenicity, and extends circulation time .
    • Val-Cit dipeptide : A protease-cleavable linker activated by cathepsin B in tumor microenvironments .
    • PAB : Self-immolative spacer ensuring efficient payload release post-cleavage .
    • MMAE : Cytotoxic tubulin inhibitor with picomolar potency .
      • Methodological Insight : Use MALDI-TOF or HPLC-MS to verify structural integrity and conjugation efficiency .

    Q. How do researchers optimize conjugation efficiency between DBCO-PEG4-Val-Cit-PAB-MMAE and antibody carriers?

    • Answer : Site-specific conjugation is achieved via a two-step process:

    Enzymatic modification : Introduce azide groups to antibodies using lipoate-protein ligase .

    Click chemistry : React DBCO with azide-modified antibodies under copper-free conditions to minimize toxicity .

    • Validation : Quantify drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or LC-MS .

    Q. What in vitro assays are used to evaluate the cytotoxicity and specificity of DBCO-PEG4-Val-Cit-PAB-MMAE conjugates?

    • Answer :

    • Cell viability assays : MTT or ATP-based luminescence to measure IC50 values .
    • Protease activation : Incubate conjugates with cathepsin B and confirm MMAE release via LC-MS .
    • Specificity testing : Compare cytotoxicity in antigen-positive vs. antigen-negative cell lines using flow cytometry .

    Q. How is the stability of DBCO-PEG4-Val-Cit-PAB-MMAE assessed in physiological buffers?

    • Answer :

    • Accelerated stability studies : Incubate at 4°C, 25°C, and 37°C in PBS or serum. Monitor degradation via SDS-PAGE or SEC-HPLC .
    • Linker integrity : Use FRET-based probes to track Val-Cit cleavage kinetics .

    Advanced Research Questions

    Q. How can researchers balance linker stability and tumor-specific activation to minimize off-target toxicity?

    • Answer :

    • Linker engineering : Test alternative dipeptides (e.g., Phe-Lys) or adjust PEG length to modulate cleavage rates .
    • In vivo validation : Use xenograft models to compare tumor-to-plasma MMAE ratios via LC-MS/MS .
      • Framework : Apply the PICO framework (Population: Tumor models; Intervention: Modified linkers; Comparator: Val-Cit; Outcome: Toxicity reduction) .

    Q. What strategies address aggregation or solubility challenges in DBCO-PEG4-Val-Cit-PAB-MMAE formulations?

    • Answer :

    • Formulation optimization : Use surfactants (e.g., polysorbate 80) or lyophilization with cryoprotectants .
    • Dynamic light scattering (DLS) : Monitor particle size distribution during storage .
      • Data Analysis : Compare aggregation rates under stress conditions using statistical models (e.g., Arrhenius equation) .

    Q. How do Val-Cit-PAB linkers compare to non-cleavable linkers in terms of bystander effects and therapeutic efficacy?

    • Answer :

    • Bystander effect : Val-Cit-PAB enables MMAE diffusion to neighboring cells, enhancing efficacy in heterogeneous tumors. Quantify via co-culture assays .
    • Efficacy trade-offs : Non-cleavable linkers (e.g., mc-vc-PAB) reduce off-target toxicity but limit payload release. Validate using 3D spheroid models .

    Q. What analytical techniques are critical for characterizing in vivo pharmacokinetics and biodistribution of DBCO-PEG4-Val-Cit-PAB-MMAE conjugates?

    • Answer :

    • Pharmacokinetics : Use radiolabeling (e.g., ¹²⁵I) or ELISA to measure plasma half-life .
    • Biodistribution : Employ near-infrared (NIR) imaging with Cy7-labeled conjugates or quantitative whole-body autoradiography (QWBA) .
      • Statistical rigor : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations .

    Methodological Frameworks for Research Design

    • PICOT Model : Use for clinical translation studies (Population, Intervention, Comparator, Outcome, Time) .
    • PCC Framework : Define Population (e.g., solid tumors), Concept (linker optimization), and Context (preclinical models) for scoping reviews .
    • Data Contradictions : Address discrepancies in cleavage efficiency (e.g., cathepsin B vs. plasma stability) by repeating experiments under standardized conditions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.